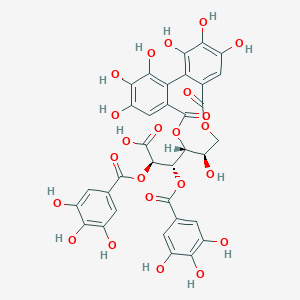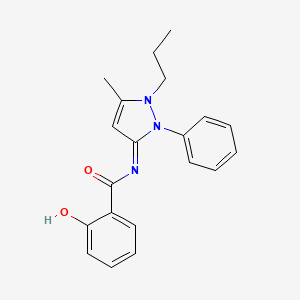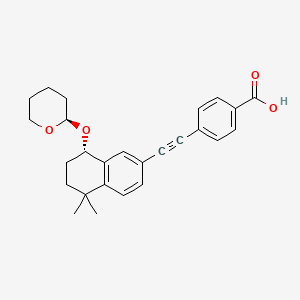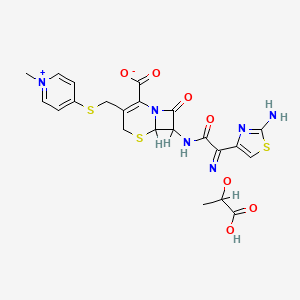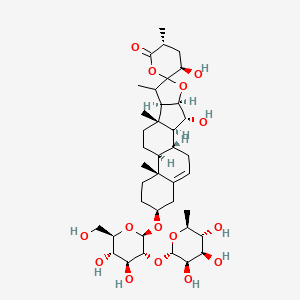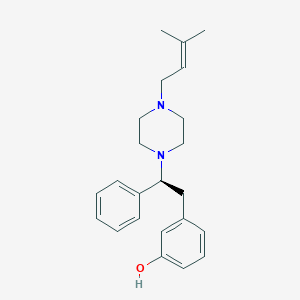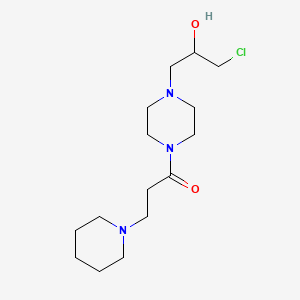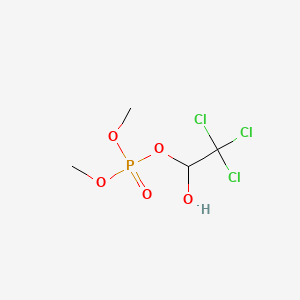
1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The presence of diphenyl and phenylmethyl groups further enhances its chemical reactivity and potential utility in research and industry .
Méthodes De Préparation
The synthesis of 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with glyoxal or its derivatives, followed by cyclization and subsequent functional group modifications. Reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial production methods may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize the yield and minimize impurities. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced into the molecule
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized imidazolidine derivatives .
Applications De Recherche Scientifique
1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites .
Mécanisme D'action
The mechanism by which 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- stands out due to its unique combination of structural features and reactivity. Similar compounds include:
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indazole derivatives: These compounds exhibit significant anti-inflammatory and anticancer activities.
Pyrazole derivatives: Widely used in medicinal chemistry for their diverse pharmacological properties.
The uniqueness of 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(phenylmethyl)- lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
130889-50-8 |
|---|---|
Formule moléculaire |
C24H20N2O4 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
2-(3-benzyl-2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid |
InChI |
InChI=1S/C24H20N2O4/c27-21(28)17-25-22(29)24(19-12-6-2-7-13-19,20-14-8-3-9-15-20)26(23(25)30)16-18-10-4-1-5-11-18/h1-15H,16-17H2,(H,27,28) |
Clé InChI |
YKLVYVMWCCQRLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


